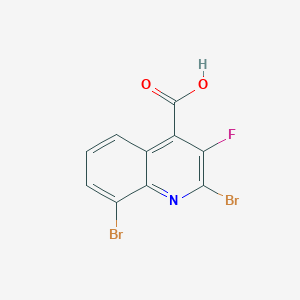

4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- (C₁₁H₅Br₂FNO₂; molecular weight: 357.97 g/mol) is a halogenated quinoline derivative characterized by bromine substituents at positions 2 and 8, a fluorine atom at position 3, and a carboxylic acid group at position 2. This compound belongs to the quinolinecarboxylic acid family, known for their diverse pharmacological activities, including antimicrobial, antitumor, and antifungal properties. The bromine and fluorine substituents likely enhance its electron-withdrawing effects, influencing reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dibromo-3-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 3-fluoroquinoline-4-carboxylic acid, followed by further functionalization to introduce the second bromine atom at the 8-position . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-3-fluoroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4-Quinolinecarboxylic acid derivatives is their antibacterial activity. Research indicates that quinoline and naphthyridine carboxylic acid derivatives exhibit significant antibacterial properties against a range of infectious diseases. The structure of these compounds allows for modifications that enhance their efficacy as antibiotics. For instance, compounds with a carbon-nitrogen linkage at specific positions have demonstrated improved antibacterial activity .

Case Study:

A study highlighted the synthesis of various quinoline derivatives, including those based on 4-Quinolinecarboxylic acid, which were evaluated for their antibacterial properties. The results showed that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Beyond antibacterial applications, quinoline derivatives have also been investigated for their antiviral properties. Compounds such as 8-hydroxy-7-substituted quinolines have shown promise as antiviral agents, with potential applications in treating viral infections. The structural features of these compounds contribute to their mechanism of action against viruses .

Case Study:

Research into the antiviral activity of quinoline derivatives indicated that specific modifications can lead to increased efficacy against viral pathogens. This opens avenues for developing new antiviral therapies based on the quinoline framework .

Antimalarial Potential

Quinolines are well-known for their antimalarial potential, particularly in the treatment of malaria caused by Plasmodium species. The derivatives of 4-Quinolinecarboxylic acid may contribute to this field by offering new compounds with enhanced potency and reduced side effects compared to traditional antimalarial drugs .

Case Study:

A synthesis study reported novel fluoroquinoline derivatives that exhibited significant antimalarial activity in vitro. These findings suggest that further exploration of 4-Quinolinecarboxylic acid derivatives could lead to effective treatments for malaria .

Antitumor Activity

Another promising application of 4-Quinolinecarboxylic acid derivatives is in cancer research. Certain quinoline derivatives have been shown to cap the N-terminal of natural cyclic peptides with antitumoral activity, suggesting potential use in cancer therapeutics .

Case Study:

Research focusing on quinoline derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing the antitumor efficacy of these compounds .

Chemical Synthesis and Modifications

The synthesis and modification of 4-Quinolinecarboxylic acid are critical for expanding its applications. Various synthetic routes have been explored to produce derivatives with improved biological activities or novel properties.

Synthesis Overview:

A four-step synthetic procedure involving protection and oxidation steps has been reported for preparing 3-hydroxyquinoline-2-carboxylic acid from simpler precursors. This method allows for the introduction of various substituents that can enhance biological activity .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Enhanced activity through structural modifications |

| Antiviral | Potential against viral infections | Increased efficacy with specific modifications |

| Antimalarial | Treatment for malaria | Significant activity observed in vitro |

| Antitumor | Inhibitory effects on tumor growth | Structural modifications enhance efficacy |

| Chemical Synthesis | Routes for producing active derivatives | Four-step synthesis yielding various derivatives |

Mechanism of Action

The mechanism of action of 2,8-dibromo-3-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes DNA gyrase and DNA topoisomerase IV . By stabilizing the enzyme-DNA complex and causing DNA cleavage, the compound effectively inhibits bacterial growth and proliferation . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2,8-dibromo-3-fluoro-4-quinolinecarboxylic acid and related compounds:

Antitumor Activity

NSC 368390 (6-fluoro-2-(2’-fluoro-biphenyl)-3-methyl-4-quinolinecarboxylic acid) demonstrated potent antitumor activity against human xenografts (e.g., 98% inhibition of DLD-2 colon cancer at 25 mg/kg). Its efficacy is attributed to water solubility and optimized halogenation, which enhance target binding and bioavailability. In contrast, the 2,8-dibromo-3-fluoro analog lacks direct evidence but may share similar mechanisms due to halogen-driven electron withdrawal .

Antifungal Activity

2-Penthyl-4-quinolinecarboxylic acid exhibited strong inhibition against C. lunata and Trichophyton sp., outperforming bacterial metabolites. The alkyl chain at position 2 likely enhances membrane permeability, a feature absent in the dibromo-fluoro analog. However, bromine’s bulkiness may reduce bioavailability compared to smaller substituents like fluorine .

Antimicrobial and Metabolic Effects

Mefloquine’s metabolite, 2,8-bis(trifluoromethyl)-4-quinolinecarboxylic acid, highlights the role of trifluoromethyl groups in antimalarial activity. Similarly, bromine in the target compound may improve metabolic stability but could increase toxicity risks .

Substituent Effects on Pharmacokinetics

- Halogen Position : Bromine at positions 2 and 8 may sterically hinder interactions with enzymes or receptors compared to fluorine at position 6 in NSC 368390.

- Electron-Withdrawing Groups : The carboxylic acid at position 4 is critical for binding to targets like DNA topoisomerases or kinases. Bromine’s strong electron withdrawal may enhance acidity, improving solubility .

- Lipophilicity: The dibromo-fluoro analog’s higher molecular weight (357.97 vs.

Biological Activity

4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- (chemical formula: C10H4Br2FNO2) is a derivative of quinoline known for its diverse biological activities. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting key research findings, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H4Br2FNO2 |

| Molecular Weight | 319.95 g/mol |

| IUPAC Name | 2,8-Dibromo-3-fluoro-4-quinolinecarboxylic acid |

| InChI Key | DQFQZLZJZKATMG-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study on related quinoline compounds demonstrated moderate antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. While specific data on 4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- is limited, its structural similarities suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. For instance, compounds structurally similar to 4-Quinolinecarboxylic acid have shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that certain quinoline derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis .

In a notable study focusing on SIRT3 inhibitors, a series of quinoline derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications at the carboxylic acid position significantly enhanced the inhibitory potency against leukemia cells .

The biological activity of 4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Cell Cycle Arrest : Studies suggest that quinoline derivatives can induce cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a key feature of many quinoline derivatives, attributed to their interaction with mitochondrial pathways .

Case Studies

- SIRT3 Inhibition : A study synthesized various quinoline derivatives and found that certain modifications led to enhanced SIRT3 inhibitory activity. Molecule P6 from this series exhibited a significant inhibitory rate against leukemic cell lines .

- Antimicrobial Evaluation : Various synthesized quinoline compounds were assessed for antibacterial activity using standard methods against multiple bacterial strains. The results indicated varying degrees of effectiveness, with some compounds showing particularly strong activity against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro-?

Synthetic strategies for halogenated quinolinecarboxylic acids often involve functionalization of the quinoline core. For bromo-fluoro derivatives, methodologies include:

- Halogenation via electrophilic substitution : Sequential bromination at positions 2 and 8 using Br₂ or NBS (N-bromosuccinimide) in acidic media, followed by fluorination at position 3 using Selectfluor™ or DAST .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups before halogenation, ensuring regioselectivity .

- Post-functionalization of pre-synthesized quinoline scaffolds : For example, starting with 4-quinolinecarboxylic acid and introducing halogens stepwise under controlled conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

- HPLC-MS : To assess purity and detect trace byproducts (e.g., dehalogenated intermediates or positional isomers) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at position 3 and bromine at 2/8). ¹⁹F NMR is essential to verify fluorination .

- Elemental analysis : Validate stoichiometry of Br and F .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogous quinoline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and mycobacteria (e.g., M. tuberculosis H37Rv), referencing quinolone derivatives with known activity .

- Enzyme inhibition studies : Target DNA gyrase or topoisomerase IV, given the structural similarity to fluoroquinolone antibiotics .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize undesired halogen exchange during synthesis?

Halogen scrambling is a common challenge. Mitigation strategies include:

- Temperature control : Lower temperatures (<0°C) during bromination reduce Br migration .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and limit side reactions .

- Catalyst screening : Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance regioselectivity in cross-coupling steps .

- Factorial design experiments : Systematically vary factors (e.g., stoichiometry, reaction time) to identify critical parameters .

Q. What structural modifications enhance the compound’s antitubercular activity?

Key SAR insights from analogous compounds:

- Adamantyl substituents : Improve lipophilicity and membrane penetration, as seen in 4-(1-adamantyl)quinoline derivatives .

- Piperazine side chains : Enhance binding to mycobacterial targets (e.g., DNA gyrase) .

- Fluorine positioning : Fluorine at position 3 increases metabolic stability compared to other positions .

Q. How should researchers address discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?

- Cross-validation : Compare data with structurally similar compounds (e.g., 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, CAS 351329-64-1) .

- Dynamic effects : Consider tautomerism or solvent-induced shifts, particularly for carboxylic acid protons .

- Computational modeling : Use DFT calculations to predict NMR spectra and resolve ambiguities .

Q. What methodologies are recommended for stability studies under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring decomposition via HPLC .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines to assess bromine-fluorine bond lability .

- Metabolite profiling : Use LC-MS/MS to identify oxidation or dehalogenation products in liver microsome assays .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Experimental replication : Measure solubility in DMSO, ethanol, and chloroform using gravimetric or UV-Vis methods .

- Molecular dynamics simulations : Predict solubility parameters based on logP (e.g., LogP ≈ 6.1 for analogous compounds suggests poor aqueous solubility) .

- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .

Properties

CAS No. |

834884-17-2 |

|---|---|

Molecular Formula |

C10H4Br2FNO2 |

Molecular Weight |

348.95 g/mol |

IUPAC Name |

2,8-dibromo-3-fluoroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H4Br2FNO2/c11-5-3-1-2-4-6(10(15)16)7(13)9(12)14-8(4)5/h1-3H,(H,15,16) |

InChI Key |

XAOKHKOSPZABFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(N=C2C(=C1)Br)Br)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.